6-Bromo-7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using bromine in acetic acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 6-bromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the bromine atom at the 6th position.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the hydroxyl group at the 7th position.
Coumarin-3-carboxylic acid: Similar structure but lacks both the bromine atom and the hydroxyl group.
Uniqueness
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity . These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
116096-92-5 |
---|---|
Molecular Formula |
C10H5BrO5 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
InChI Key |
LZARJDZEFFIBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.